Astra blue

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

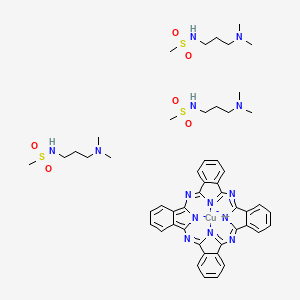

Molecular Formula |

C50H64CuN14O6S3 |

|---|---|

Molecular Weight |

1116.9 g/mol |

IUPAC Name |

copper;N-[3-(dimethylamino)propyl]methanesulfonamide;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.3C6H16N2O2S.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;3*1-8(2)6-4-5-7-11(3,9)10;/h1-16H;3*7H,4-6H2,1-3H3;/q-2;;;;+2 |

InChI Key |

UWVMJRPVJLKZKH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

Astra Blue: A Technical Guide to its Chemical Properties and Histological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astra Blue, also known as Basic Blue 140 or this compound 6GLL, is a synthetic, water-soluble copper phthalocyanine (B1677752) dye.[1][2] It is widely employed in histology, cytology, and botany as a selective stain for acidic polysaccharides.[1][3] Its distinct blue coloration and high specificity make it an invaluable tool for differentiating various cellular components, particularly in plant and animal tissues. In botanical microtechniques, it is a cornerstone of differential staining protocols, most notably in combination with Safranin O, to distinguish between cellulosic and lignified cell walls.[4][5] This guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is characterized as a dark crystalline powder.[6] While there are variations in the reported molecular formula across different suppliers and databases, the most commonly cited chemical identity is provided below. It is crucial for researchers to consult the certificate of analysis for the specific lot in use.

The dye is soluble in water, ethanol, methanol, and DMSO.[1][3][7] Due to its moisture-sensitive nature, it is recommended to store the compound in a desiccated environment at room temperature to maintain its reactivity.[1]

Data Summary

The quantitative chemical and physical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | (N,N',N”-Tris(3-(dimethylamino)propyl)-29H,31H-phthalocyaninetrisulphonamidato(2-)-N29,N30,N31,N32)copper triacetate | [8] |

| Synonyms | This compound 6GLL, Basic Blue 140, this compound FM, C.I. 48048 | [1][6][8][9][10] |

| CAS Number | 82864-57-1 | [1][3][9][10] |

| Molecular Formula | C₄₇H₅₂CuN₁₄O₆S₃ (Most Common) | [1][3][6][8] |

| Alternative Formulas | C₅₀H₆₄CuN₁₄O₆S₃, C₅₃H₆₄CuN₁₄O₁₂S₃ | [2][11] |

| Molecular Weight | 1068.75 g/mol (for C₄₇H₅₂CuN₁₄O₆S₃) | [1][3][6][9] |

| Appearance | Dark blue, purple, or dark green powder | [6] |

| Solubility | Water (~0.5%), Ethanol, Methanol, DMSO | [1][3][7][9] |

| Absorption Maximum (λmax) | 601 - 615 nm (in H₂O) | [7][9] |

| pH | 4.9 (1% aqueous solution) | [12] |

| Storage | Desiccate at room temperature | [1] |

Mechanism of Action

This compound functions as a cationic (basic) dye that selectively binds to anionic (acidic) macromolecules within tissues. The core of its mechanism is electrostatic interaction. In an acidic aqueous solution, the dye carries a positive charge, which facilitates the formation of strong ionic bonds, or "double salt bridges," with negatively charged chemical groups on tissue components.[2][13]

In plant histology, this compound is primarily used to stain non-lignified cell walls. It binds to the negatively charged carboxyl groups of pectic substances (polygalacturonic acid) and the hydroxyl groups of cellulose (B213188) and hemicellulose.[14][15] This results in a distinct blue coloration of these structures. Conversely, it does not bind to lignin, which allows for effective counterstaining with reagents like Safranin O that have an affinity for lignified tissues.[12] Similarly, in animal tissues, it is effective in staining acid mucopolysaccharides and glycosaminoglycans found in cartilage and connective tissue.[3][7]

Visualization of Staining Mechanism

The following diagram illustrates the electrostatic binding of cationic this compound dye to anionic polysaccharides in a plant cell wall.

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound [smolecule.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. Modified staining protocol with Safranin O and this compound for the plant histology | Plant Introduction [plantintroduction.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemicalworlds.com [chemicalworlds.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound FM (C.I. 48048), 10 g, CAS No. 82864-57-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. This compound 6gll | C53H64CuN14O12S3 | CID 92043639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mail.plantintroduction.org [mail.plantintroduction.org]

- 13. This compound 1%, aqueous [morphisto.de]

- 14. researchgate.net [researchgate.net]

- 15. This compound and basic fuchsin double staining of plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Astra Blue in Histology: A Technical Guide to its Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of Astra Blue, a vital synthetic dye in the field of histology. We will delve into its chemical properties, staining mechanisms, and provide detailed experimental protocols for its use in various research contexts.

Introduction: The Significance of this compound

This compound is a water-soluble cationic dye belonging to the copper phthalocyanine (B1677752) family.[1] In histological applications, it is prized for its ability to selectively stain acidic and polyanionic substances, rendering them in a distinct, vibrant blue color. This specificity makes it an invaluable tool for the visualization of various tissue components, most notably polysaccharides in plant cell walls, and glycosaminoglycans (GAGs) in animal tissues such as cartilage and mast cell granules.[2][3] Its frequent use in combination with other stains, such as Safranin O and Basic Fuchsin, allows for powerful differential staining techniques that provide a wealth of information about tissue composition and pathology.

Discovery and History

While the precise moment of this compound's initial synthesis is not extensively documented in readily available literature, its development is intrinsically linked to the broader history of phthalocyanine dyes. Phthalocyanines, a class of intensely colored macrocyclic compounds, were discovered in the early 20th century.[1] The first use of this compound in a histological context is often attributed to a 1961 publication by Maacz and Vagas, who proposed its use in conjunction with safranin and auramine (B1663534) for the differentiation of cellulosic and lignified plant cell walls.[4] Since then, its application has expanded significantly within both botany and animal histology.

Chemical Properties and Staining Mechanism

This compound is chemically a copper phthalocyanine trisulfonamide.[1] Its large, planar molecular structure with a central copper atom is responsible for its intense blue color, with an absorption maximum in water at approximately 606 nm.[1][5] The staining mechanism of this compound is primarily based on an electrostatic interaction. As a cationic (positively charged) dye, it binds to anionic (negatively charged) tissue components.[1] In an acidic solution, the sulfonic acid groups on the dye molecule are protonated, enhancing its positive charge and promoting the formation of strong ionic bonds, or "double salt bridges," with acidic mucopolysaccharides, such as the sulfated glycosaminoglycans found in cartilage and mast cell granules, and the carboxyl groups of pectin (B1162225) and cellulose (B213188) in plant cell walls.[1][6]

Data Presentation: Chemical and Physical Properties

| Property | Value | References |

| Chemical Name | Copper phthalocyanine trisulfonamide | [1] |

| Synonyms | Basic Blue 140, this compound Base 6 GLL, this compound FM | [2] |

| C.I. Number | 48048 | [5][6][7][8][9] |

| CAS Number | 82864-57-1 | [2] |

| Molecular Formula | C47H52CuN14O6S3 | [2] |

| Molecular Weight | 1068.75 g/mol | [2] |

| Absorption Maximum (in H2O) | 606 nm | [5] |

| Appearance | Dark blue to purple powder | |

| Solubility | Water (0.5%), Methanol, DMSO | [7][8] |

Key Applications and Experimental Protocols

This compound is a versatile stain with applications across various fields of biological research. Below are detailed protocols for some of its most common uses.

Differential Staining of Plant Tissues (this compound and Safranin O)

This is a classic botanical staining technique used to differentiate between lignified (red) and non-lignified (blue) plant tissues. Lignin, a complex polymer found in the cell walls of many plants, provides structural support.

Experimental Protocol:

-

Reagents:

-

1% Safranin O in 50% ethanol (B145695)

-

1% this compound in distilled water (acidified with 1% acetic acid)

-

Graded ethanol series (50%, 70%, 95%, 100%) for dehydration

-

Xylene or a xylene substitute for clearing

-

Mounting medium

-

-

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in 1% Safranin O solution for 20-30 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate through 50% and 70% ethanol.

-

Counterstain in 1% this compound solution for 5-15 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through 95% and 100% ethanol.

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Lignified tissues (e.g., xylem, sclerenchyma): Red to pink

-

Non-lignified tissues (e.g., parenchyma, collenchyma, cellulose cell walls): Blue

Staining of Mast Cells

Mast cells are immune cells that contain granules rich in heparin and histamine. The high concentration of sulfated glycosaminoglycans in these granules makes them strongly basophilic and readily stained by this compound.

Experimental Protocol:

-

Reagents:

-

This compound staining solution (0.5g this compound in 100ml of 2% acetic acid)

-

Nuclear Fast Red (Kernechtrot) or Safranin O as a counterstain

-

Graded ethanol series for dehydration

-

Xylene or a xylene substitute for clearing

-

Mounting medium

-

-

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in this compound solution for 10-30 minutes.

-

Rinse well in distilled water.

-

Counterstain with Nuclear Fast Red or Safranin O for 5 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate, clear, and mount.

-

Expected Results:

-

Mast cell granules: Bright blue

-

Nuclei: Red or pink (depending on the counterstain)

-

Cytoplasm: Pinkish

Staining of Cartilage Glycosaminoglycans (GAGs)

This compound is an effective stain for visualizing the GAG-rich extracellular matrix of cartilage. A loss of this compound staining can be indicative of cartilage degradation in conditions like osteoarthritis.

Experimental Protocol:

-

Reagents:

-

0.5% this compound in 1% acetic acid (pH 2.5)

-

0.1% Nuclear Fast Red solution

-

Graded ethanol series for dehydration

-

Xylene or a xylene substitute for clearing

-

Mounting medium

-

-

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in the this compound solution for 30 minutes.

-

Rinse in distilled water.

-

Counterstain with Nuclear Fast Red for 5 minutes.

-

Rinse in distilled water.

-

Dehydrate, clear, and mount.

-

Expected Results:

-

Cartilage matrix: Blue

-

Cell nuclei: Red

Mandatory Visualizations

Experimental Workflow: Differential Staining of Plant Tissue

References

- 1. Buy this compound [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound FM (C.I. 48048), 50 g, CAS No. 82864-57-1 | A to Z | Chemicals | Carl ROTH - Netherlands [carlroth.com]

- 6. This compound 1%, aqueous [morphisto.de]

- 7. This compound FM (C.I. 48048), 10 g, CAS No. 82864-57-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 8. This compound FM (C.I. 48048), 50 g, CAS No. 82864-57-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 9. techmate.co.uk [techmate.co.uk]

An In-depth Technical Guide to the Synthesis and Molecular Structure of Astra Blue Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction: Astra Blue is a synthetic, water-soluble copper phthalocyanine (B1677752) dye widely used in histology and botany for its ability to selectively stain acidic polysaccharides like cellulose (B213188) and mucopolysaccharides.[1][2][3] Its vibrant blue color and strong binding affinity make it an invaluable tool for visualizing specific cellular structures, particularly plant cell walls and cartilage in connective tissues.[3][4] Chemically, this compound belongs to the family of sulfonated copper phthalocyanines. While "this compound" is a trade name, its core structure is a copper (II) ion complexed within a large heterocyclic phthalocyanine ring, rendered water-soluble by the attachment of sulfonic acid or sulfonamide functional groups.[5][6] This guide provides a detailed overview of its molecular characteristics and a representative synthesis protocol for a sulfonated copper phthalocyanine, the class of compounds to which this compound belongs.

Molecular Structure and Properties

This compound is identified by CAS Number 82864-57-1.[1][4][7] The molecular formula is cited as C47H52CuN14O6S3, with a corresponding molecular weight of 1068.75 g/mol .[4] The core of the molecule is the intensely colored phthalocyanine (Pc) macrocycle, a large aromatic ring system consisting of four isoindole units linked by nitrogen atoms, with a central copper (Cu) ion. This CuPc core is inherently insoluble in water.[6]

To achieve the water and ethanol (B145695) solubility characteristic of this compound, the peripheral benzene (B151609) rings of the phthalocyanine structure are functionalized with multiple sulfonic acid (-SO3H) or sulfonamide groups.[4][5][6] These polar groups allow the large, nonpolar molecule to dissolve in aqueous media. The primary binding mechanism involves the formation of electrostatic interactions or "double salt bridges" between these anionic sulfonic acid groups and cationic sites on target biomolecules, such as the acidic polysaccharides in cell walls.[5][8]

The dye exhibits a maximum absorption wavelength (λmax) in water between 605 and 615 nm, which is responsible for its characteristic bright blue appearance.[5][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 82864-57-1 | [1][4][7] |

| Molecular Formula | C47H52CuN14O6S3 | [2][4] |

| Molecular Weight | 1068.75 g/mol | [4][7] |

| Alternate Names | Basic Blue 140, Astrablau | [1][5] |

| λmax (in H2O) | 605 - 615 nm | [5][7] |

| Solubility | Water, Ethanol, Methanol, DMSO | [1][4][7] |

Conceptual Molecular Structure

The precise substitution pattern of the sulfonamide groups on the phthalocyanine ring for the commercial dye "this compound" is proprietary. However, the fundamental structure is a sulfonated copper phthalocyanine. The diagram below illustrates this general structure, where 'R' represents the functional groups that provide water solubility.

Synthesis of Water-Soluble Copper Phthalocyanine

The synthesis of water-soluble copper phthalocyanines can be achieved through two primary routes: 1) Synthesizing the phthalocyanine ring from substituted precursors (e.g., sulfophthalic acid), or 2) Post-sulfonation of pre-formed, insoluble copper phthalocyanine (CuPc). The latter method is more common and is detailed below. This process involves the electrophilic substitution of sulfonic acid groups onto the aromatic rings of the CuPc molecule using a strong sulfonating agent like oleum (B3057394) (fuming sulfuric acid).[9][10]

Experimental Protocol: Sulfonation of Copper Phthalocyanine

This protocol is a representative method adapted from established patent literature for the synthesis of sulfonated copper phthalocyanine dyes.[9][11]

Materials:

-

Copper Phthalocyanine (CuPc), crude

-

Oleum (23-25% free SO3)

-

Sulfuric Acid (98%)

-

Water (deionized)

-

Tri(2-ethylhexyl)amine (or other suitable lipophilic tertiary amine)

-

Sodium Hydroxide (B78521) solution

Procedure:

-

Sulfonation Reaction:

-

In a jacketed glass reactor equipped with a mechanical stirrer and temperature probe, slowly add 57.6 parts by weight of copper phthalocyanine to 230.4 parts of oleum (23.7%) over a period of 50-60 minutes. Maintain the temperature below 40°C during the addition.

-

Once the addition is complete, heat the mixture to 100°C and maintain this temperature with stirring for 2 to 4 hours. The reaction progress can be monitored by taking small aliquots, diluting them in water, and measuring the absorption maximum (λmax), which should shift to >615 nm.[9]

-

-

Quenching and Extraction:

-

Cool the reaction mixture to below 40°C.

-

In a separate, larger vessel containing 1000 parts of water, slowly and carefully add the cooled sulfonation mixture with vigorous stirring. This quenching step is highly exothermic and must be performed with caution.

-

Add 242 parts of tri(2-ethylhexyl)amine to the diluted mixture.

-

Heat the resulting suspension to 95-100°C and stir for 40-60 minutes.[9]

-

-

Phase Separation and Washing:

-

Turn off the stirrer and allow the mixture to stand at high temperature. Two distinct phases will separate: a lower aqueous phase containing sulfuric acid and an upper, resinous organic phase containing the amine salt of the sulfonated CuPc.

-

Separate and discard the lower aqueous sulfuric acid phase.[9][11]

-

To the remaining organic phase, add another 1000 parts of water, heat to 100°C, and stir for 60 minutes to wash the product.

-

Again, allow the phases to separate and remove the lower aqueous phase.

-

-

Conversion to Sodium Salt and Isolation:

-

To the washed organic phase, add a sufficient amount of aqueous sodium hydroxide solution to neutralize the sulfonic acid and convert it to the sodium salt. This will transfer the blue dye into the aqueous phase.

-

Separate the upper organic amine layer, which can be recycled.

-

The resulting aqueous solution contains the water-soluble sodium salt of sulfonated copper phthalocyanine. The final product can be isolated by salting out with NaCl or by spray drying the solution.

-

Table 2: Representative Reaction Parameters

| Parameter | Value |

| Reactant Ratio (CuPc:Oleum) | ~1:4 (by weight) |

| Reaction Temperature | 100°C |

| Reaction Time | 2 - 4 hours |

| Target λmax | >615 nm |

| Extraction Temperature | 95 - 100°C |

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the post-sulfonation synthesis of water-soluble copper phthalocyanine dye.

References

- 1. scbt.com [scbt.com]

- 2. chemicalworlds.com [chemicalworlds.com]

- 3. This compound 2%, aqueous, acidified [morphisto.de]

- 4. dawnscientific.com [dawnscientific.com]

- 5. Buy this compound [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound FM (C.I. 48048), 10 g, CAS No. 82864-57-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 8. This compound 1%, aqueous [morphisto.de]

- 9. US5847113A - Preparation of sulfo-containing copper phthalocyanine dyes - Google Patents [patents.google.com]

- 10. US2600377A - Process for the preparation of sulfonated copper phthalocyanine dye - Google Patents [patents.google.com]

- 11. EP0839873A1 - Preparation process of copper phthalocyanine dyes containing sulfonic acid groups - Google Patents [patents.google.com]

Astra Blue: A Technical Guide to its Spectral Properties for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astra Blue (C.I. 48048) is a water-soluble, anionic copper phthalocyanine (B1677752) dye widely employed in histology and microscopy for the selective staining of various biological structures.[1] Its primary application lies in the differential staining of plant tissues, where it imparts a distinct blue color to cellulose (B213188) and unlignified cell walls, providing a stark contrast to lignified structures often counterstained with dyes like Safranin O.[2][3][4][5] Additionally, this compound has found utility in the identification of mast cells and the staining of acidic mucopolysaccharides.[6] This technical guide provides a comprehensive overview of the known spectral properties of this compound, detailed experimental protocols for its use in microscopy, and a summary of its primary applications.

Chemical and Physical Properties

This compound is a complex copper phthalocyanine derivative. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CI Name | Basic Blue 140 | [7] |

| CI Number | 48048 | [8][9] |

| CAS Number | 82864-57-1 | [8] |

| Molecular Formula | C47H52CuN14O6S3 | [7] |

| Molecular Weight | 1068.75 g/mol | [7] |

| Appearance | Dark blue to purple powder | [6] |

| Solubility | Soluble in water (0.5%) | [10][11] |

Spectral Properties

| Spectral Property | Value | Reference |

| Absorption Maximum (λmax) | 606 nm (in H2O) | [9][10][12][13] |

| Molar Extinction Coefficient (ε) | Data not publicly available | |

| Fluorescence Quantum Yield (Φ) | Data not publicly available | |

| Emission Maximum (λem) | Data not publicly available |

Note: The lack of publicly available data on the molar extinction coefficient and fluorescence quantum yield limits the application of this compound in quantitative fluorescence microscopy where precise measurements of concentration or brightness are required.

Experimental Protocols

This compound is most commonly used in a differential staining protocol with Safranin O for the visualization of plant tissues. The following is a detailed methodology adapted from established protocols.[2][3][4][5]

Safranin O and this compound Staining for Plant Histology

Objective: To differentiate between lignified (red) and non-lignified (blue) plant tissues.

Materials:

-

Fixed plant tissue sections

-

Safranin O solution (1% w/v in 50% ethanol)

-

This compound solution (0.5% w/v in 2% tartaric acid solution)

-

Ethanol (B145695) series (50%, 70%, 95%, 100%)

-

Xylene or other clearing agent

-

Mounting medium (e.g., DPX)

-

Microscope slides and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

If using paraffin-embedded sections, deparaffinize in xylene (2 changes, 5 minutes each).

-

Rehydrate through a descending ethanol series: 100%, 95%, 70%, 50% (2 minutes each).

-

Rinse with distilled water.

-

-

Staining with Safranin O:

-

Immerse slides in 1% Safranin O solution for 2-10 minutes, depending on the tissue.

-

Rinse briefly with distilled water.

-

-

Differentiation:

-

Quickly pass the slides through a 50% ethanol solution to remove excess stain. The degree of differentiation is critical and may require optimization.

-

-

Staining with this compound:

-

Immerse slides in this compound solution for 1-5 minutes.

-

Rinse thoroughly with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate through an ascending ethanol series: 50%, 70%, 95%, 100% (2 minutes each).

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a suitable mounting medium.

-

Expected Results:

-

Lignified tissues (e.g., xylem, sclerenchyma): Red to pink

-

Non-lignified tissues (e.g., parenchyma, collenchyma, cellulose cell walls): Blue

Experimental Workflow: Safranin O and this compound Staining

Caption: Workflow for differential staining of plant tissue with Safranin O and this compound.

Applications in Microscopy

The primary application of this compound in microscopy is for histological staining of plant tissues . Its ability to selectively stain cellulose provides excellent contrast for visualizing cell walls and differentiating between various tissue types. It is almost always used in conjunction with a counterstain, most notably Safranin O, to highlight lignified elements.

Another key application is the staining of mast cells . The granules within mast cells contain acidic mucopolysaccharides, which bind with the cationic this compound dye, allowing for their clear identification in tissue sections.

Signaling Pathways and Logical Relationships

Currently, there is no evidence in the scientific literature to suggest that this compound is used to investigate specific signaling pathways. Its mechanism of action is based on electrostatic interactions with acidic polysaccharides, making it a structural stain rather than a functional probe for cellular signaling.

The logical relationship in its primary application is a differential staining process based on the chemical composition of plant cell walls.

Caption: Logical diagram illustrating the differential staining principle of Safranin O and this compound.

Safety and Handling

This compound is classified as a laboratory chemical and should be handled with appropriate personal protective equipment. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][14][15][16][17] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable histochemical stain for the microscopic visualization of cellulosic structures in plant tissues and for the identification of mast cells. Its distinct blue color provides excellent contrast in differential staining protocols. However, the lack of comprehensive public data on its photophysical properties, such as a full emission spectrum, molar extinction coefficient, and quantum yield, currently limits its use in quantitative fluorescence microscopy applications. Further characterization of these properties would significantly enhance its utility for researchers in various scientific and drug development fields.

References

- 1. This compound 1%, aqueous [morphisto.de]

- 2. researchgate.net [researchgate.net]

- 3. Modified staining protocol with Safranin O and this compound for the plant histology | Plant Introduction [plantintroduction.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mail.plantintroduction.org [mail.plantintroduction.org]

- 6. Buy this compound [smolecule.com]

- 7. This compound 6GLL – 5g - Laboratory Disposable Products [labdisposable.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. This compound FM (C.I. 48048), 50 g, CAS No. 82864-57-1 | A to Z | Chemicals | Carl ROTH - Netherlands [carlroth.com]

- 10. This compound FM (C.I. 48048), 10 g, CAS No. 82864-57-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 11. This compound FM (C.I. 48048), 50 g, CAS No. 82864-57-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 12. This compound FM (C.I. 48048), 50 g, CAS No. 82864-57-1 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]

- 13. This compound FM (C.I. 48048), 10 g, CAS No. 82864-57-1 | A to Z | Chemicals | Carl ROTH - Nederland [carlroth.com]

- 14. astroshop.eu [astroshop.eu]

- 15. carlroth.com [carlroth.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. waldeck-ms.de [waldeck-ms.de]

An In-depth Technical Guide to Astra Blue (CAS Number: 82864-57-1)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Astra Blue, identified by CAS number 82864-57-1, is a cationic, water-soluble phthalocyanine (B1677752) dye.[1][2] Also known as this compound 6GLL or Basic Blue 140, it is widely utilized in histology, cytology, and botany as a stain for specific polysaccharides.[1][3][4] Its primary application lies in the differential staining of tissues to highlight components such as mucopolysaccharides, cellulose (B213188), and mast cell granules.[1][2][3][5][6]

Chemical and Physical Properties

This compound is a dark blue, purple, or dark green powder that is soluble in water, ethanol (B145695), methanol, and DMSO.[1][4][7] The key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 82864-57-1 | [1][3][4] |

| Molecular Formula | C47H52CuN14O6S3 | [1][4] |

| Molecular Weight | 1068.75 g/mol | [1][3][4] |

| Appearance | Dark blue, purple or dark green powder | [7] |

| Solubility | Water, Ethanol, Methanol, DMSO | [1][4] |

| Purity (Dye Content) | ≥ 80.0% to 90% | [3][4][7] |

| Maximum Absorption Wavelength (λmax) | 601 - 609 nm |

Synthesis Overview

This compound is a copper phthalocyanine-based dye. The synthesis of the core copper phthalocyanine structure typically involves the reaction of phthalic anhydride (B1165640) or its derivatives with a nitrogen source, such as urea, in the presence of a copper salt (e.g., copper(I) chloride) and a catalyst like ammonium (B1175870) molybdate (B1676688) or boric acid at high temperatures.[1][3][7][8]

A patented production method for Basic Blue 140 outlines a process involving the sulfonation of copper phthalocyanine with chlorosulfonic acid, followed by a reaction with thionyl chloride.[9]

Mechanism of Action in Staining

This compound's staining capability is attributed to its cationic nature, which allows it to form electrostatic interactions with anionic biomolecules.[10] It selectively binds to acidic polysaccharides, such as sulfated mucopolysaccharides found in cartilage and mast cell granules, and cellulose in plant cell walls.[1][2][5][6] The interaction is believed to involve the formation of salt bridges between the cationic dye molecules and the anionic groups (e.g., sulfate (B86663) and carboxylate groups) of the polysaccharides.[10]

The specificity of staining can be modulated by factors such as pH and the presence of electrolytes.[3][6]

Experimental Protocols

This compound is frequently used in combination with other stains for differential visualization of tissues. Below are detailed protocols for some of its common applications.

This compound and Safranin O Staining for Plant Histology

This protocol is used to differentiate between lignified (staining red with Safranin O) and non-lignified (staining blue with this compound) plant tissues.

Reagents:

-

1% Safranin O in 70% ethanol

-

1% this compound in 70% ethanol

-

70% ethanol

-

96% ethanol

-

Absolute ethanol

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate tissue sections to 70% ethanol.

-

Stain with 1% Safranin O in 70% ethanol for 2 hours.

-

Rinse with 70% ethanol.

-

Counterstain with 1% this compound in 70% ethanol for 10 minutes.

-

Rinse with 96% ethanol.

-

Dehydrate through absolute ethanol and clear with xylene.

-

Mount with a suitable mounting medium.

Simplified Method for Staining Mast Cells

This method provides selective staining of mast cell granules.[3][6]

Reagents:

-

This compound

-

95% ethanol

-

Magnesium chloride hexahydrate (MgCl2·6H2O)

-

Pararosaniline hydrochloride

-

Concentrated hydrochloric acid (HCl)

-

Acid fuchsin solution (counterstain)

Procedure:

-

Prepare the this compound staining solution by mixing it with an alcoholic solution of MgCl2·6H2O and pararosaniline hydrochloride.

-

Adjust the pH by adding concentrated HCl dropwise until the solution turns from purple to violet and then to blue.[3][6]

-

Bring paraffin-embedded tissue sections to 95% ethanol.

-

Stain in the this compound solution for 30-60 minutes.

-

Rinse with an acid-ethanol solution to remove excess stain.

-

Counterstain with acid fuchsin solution.

-

Dehydrate, clear, and mount.

Applications in Research

The primary application of this compound is in qualitative and semi-quantitative histological and botanical studies. Its high specificity for polysaccharides makes it a valuable tool for:

-

Cartilage and Connective Tissue Research: Visualizing the distribution and content of mucopolysaccharides.[1]

-

Plant Biology: Differentiating between cellulose-rich and lignified cell walls.[5]

-

Mast Cell Identification: Staining of mast cell granules for their enumeration and localization.[3][6]

While this compound is a well-established histological stain, there is limited information available in the public domain regarding its application in modulating cellular signaling pathways or its use in high-throughput screening for drug development. Its utility appears to be confined to its staining properties rather than as a bioactive molecule.

Visualizations

Experimental Workflow: this compound and Safranin O Staining

Caption: Workflow for differential staining of plant tissues.

Logical Relationship: Staining Mechanism

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. dawnscientific.com [dawnscientific.com]

- 3. Synthesis of Copper Phthalocyanine [aryl.org]

- 4. scbt.com [scbt.com]

- 5. This compound and basic fuchsin double staining of plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Sciencemadness Discussion Board - Feasibility of preparing copper phthalocyanine at home - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of glycosaminoglycans, chondroitin/dermatan sulfate, hyaluronic acid, heparan sulfate, and keratan sulfate by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound 1%, aqueous [morphisto.de]

An In-depth Technical Guide to Astra Blue Powder: Safety and Handling for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

Astra Blue, identified chemically as this compound 6GLL or this compound FM (C.I. 48048), is a synthetic dye utilized primarily in histology and related life sciences for its ability to selectively stain specific tissue components.[1][2][3] This guide provides a comprehensive overview of its chemical properties, safety protocols, and handling procedures to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a dark blue to purple or dark green powder.[4][5] It is soluble in water and ethanol.[1][2] The following table summarizes its key chemical identifiers and properties.

| Property | Value | Reference |

| CAS Number | 82864-57-1 | [1][3][4][6][7][8] |

| Molecular Formula | C47H52CuN14O6S3 | [1][2][9] |

| Molecular Weight | 1068.75 g/mol | [1][2][3][10] |

| Appearance | Dark blue, purple or dark green powder | [4][5] |

| Solubility | Soluble in water and ethanol | [1][2] |

| Maximum Absorption Wavelength (λmax) | 601 - 609 nm | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Carl Roth Safety Data Sheet[6]

Hazard Pictograms:

Safety and Handling Precautions

Proper handling of this compound powder is crucial to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls

-

Ventilation: Use in a well-ventilated area.[10][11] Provide appropriate exhaust ventilation at places where dust is formed.[10]

-

Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[11]

3.2. Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye/Face Protection | Use safety goggles with side protection. |

| Skin Protection | Wear suitable protective gloves (tested according to EN 374). Choose body protection according to the amount and concentration of the dangerous substance at the workplace. |

| Respiratory Protection | For operations where dust is generated, a dust mask (type N95 or P1) is recommended. |

| General Hygiene | Wash hands before breaks and after work.[6][7] Keep away from food, drink, and animal feedingstuffs.[6][7] |

Source: Carl Roth Safety Data Sheet, Santa Cruz Biotechnology SDS[6][10]

3.3. Storage and Incompatibilities

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[10] Store in a cool, dry area away from incompatible substances.[11]

-

Incompatible Materials: Strong oxidizing agents.[11]

First Aid Measures

In case of exposure, follow these first aid guidelines:

| Exposure Route | First Aid Measures |

| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10] |

| Skin Contact | Take off contaminated clothing.[6] Wash off with soap and plenty of water. In case of skin irritation, consult a physician.[6][10] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Consult a physician.[6][10] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10] |

Source: Santa Cruz Biotechnology SDS, Carl Roth Safety Data Sheet[6][10]

Experimental Protocols and Applications

This compound is primarily used as a histological stain for the detection of oligo- and polysaccharides, such as cellulose (B213188) in plant tissues and mucopolysaccharides in animal tissues.[1][2][3] It is often used in combination with other stains, like Safranin O, to differentiate between various tissue types.[1][2]

Below is a generalized workflow for a histological staining procedure using this compound.

Caption: A generalized workflow for histological staining with this compound.

Spill and Disposal Considerations

-

Spill Response: Use personal protective equipment.[10] Avoid dust formation.[10] Pick up and arrange disposal without creating dust.[10] Keep in suitable, closed containers for disposal.[10]

-

Disposal: Dispose of this material as hazardous waste.[11] Contact a licensed professional waste disposal service.[10] Follow all federal, state, and local environmental regulations.[10]

This guide is intended to provide essential safety and handling information for this compound powder. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. chemicalworlds.com [chemicalworlds.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. gojirafc.com [gojirafc.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. carlroth.com [carlroth.com]

- 8. sisuline.fi [sisuline.fi]

- 9. indiamart.com [indiamart.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. dudley-chem.com [dudley-chem.com]

The Solubility Profile of Astra Blue: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of the vital histological stain, Astra Blue, providing researchers, scientists, and drug development professionals with critical data and standardized methodologies for its effective application.

Introduction

This compound is a water-soluble anionic dye belonging to the copper phthalocyanine (B1677752) family.[1] It is a crucial tool in histology and botany, prized for its ability to selectively stain acidic cellular components such as nucleic acids, resulting in distinct blue coloration.[1] A comprehensive understanding of its solubility in various solvents is paramount for the preparation of stable staining solutions, ensuring reproducibility in experimental outcomes, and for the development of novel analytical techniques. This guide provides a detailed overview of the known solubility of this compound, alongside robust protocols for its empirical determination.

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent, temperature, and pH of the medium. While qualitatively recognized as soluble in several common laboratory solvents, precise quantitative data remains limited in publicly available literature. The following table summarizes the available quantitative and qualitative solubility information for this compound.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 20 | 465 mg/L | [2] |

| Water | Not Specified | ~5 g/L (0.5%) | [3] |

| Organic Solvents (unspecified) | 20 | 191 mg/L | [2] |

| Ethanol | Not Specified | Soluble | [4] |

| Methanol | Not Specified | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | [5] |

pH-Dependent Solubility

The solubility of certain variants of this compound is notably dependent on pH. This phenomenon is attributed to the protonation state of amino groups that may be present on the dye molecule. In alkaline conditions, these amino groups are typically in a free base form, rendering the molecule more hydrophobic and thus less soluble in aqueous solutions. Conversely, under acidic conditions, these amino groups become protonated, leading to the formation of hydrophilic cations and a significant increase in water solubility. This characteristic is critical for optimizing staining protocols where acidic conditions can enhance dye penetration and binding to target structures.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in a specific solvent system, two established methods are recommended: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Experimental Workflow: Solubility Determination

The general workflow for determining the solubility of this compound is outlined below. This process involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the concentration of the dissolved dye.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

This compound powder

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Desiccator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a volumetric flask or a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution is fully saturated.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the solid phase. This can be achieved by:

-

Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed until a clear supernatant is obtained.

-

Filtration: Use a syringe fitted with a solvent-compatible filter of a small pore size (e.g., 0.22 µm) to filter the saturated solution.

-

-

-

Quantification:

-

Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent completely in a drying oven at a temperature that will not cause decomposition of the dye.

-

Once all the solvent has evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried this compound residue on an analytical balance.

-

The mass of the dissolved this compound is the final weight of the container minus its initial pre-weighed mass.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dried this compound (g)) / (Volume of the aliquot of saturated solution (L))

-

UV-Vis Spectrophotometric Method

This method relies on the relationship between the absorbance of light by the dye and its concentration, as described by the Beer-Lambert Law.

Materials:

-

This compound powder

-

Solvent of interest

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (depending on the solvent and wavelength range)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning the absorbance of one of the standard solutions across a relevant range of the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be a straight line passing through the origin, and the slope of this line is the molar absorptivity coefficient.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound and separate the undissolved solid as described in the Gravimetric Method (steps 1 and 2).

-

Carefully take an aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve (typically between 0.1 and 1.0).

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Solubility (g/L) = Concentration of the saturated solution (g/L)

-

Conclusion

The solubility of this compound is a fundamental property that dictates its efficacy and versatility in various scientific applications. While existing data provides a foundational understanding, empirical determination using standardized protocols such as the gravimetric or UV-Vis spectrophotometric methods is recommended for achieving the precision required in research and development. The pH-dependent nature of its solubility further offers a mechanism for modulating its staining characteristics, providing an additional layer of control for the discerning researcher. This guide serves as a comprehensive resource to facilitate the informed and effective use of this compound in the laboratory.

References

Methodological & Application

Application Note: Astra Blue Staining for Plant Cell Wall Analysis

Introduction

Astra Blue is a water-soluble acidic dye utilized in botanical microtechniques to differentially stain plant cell walls. It has a distinct affinity for unlignified cellulose (B213188) and pectin, staining these structures a vibrant blue.[1][2][3][4] This characteristic makes it an invaluable tool for distinguishing between primary (unlignified) and secondary (lignified) cell walls. In practice, this compound is frequently used in conjunction with a counterstain, most commonly Safranin O or Basic Fuchsin, to achieve a striking color contrast between different cell wall compositions.[2][3][4][5] This differential staining technique is particularly effective for highlighting lignified tissues in red (with Safranin O) or magenta (with Basic Fuchsin) against the blue of the unlignified tissues, providing clear visualization for histological studies.[1][2][3]

Principle of Staining

This compound is an acidic dye that selectively binds to polysaccharides within the plant cell wall, such as cellulose and pectins.[3][4] Its staining efficacy is dependent on the chemical composition of the cell wall; it will readily stain unlignified primary cell walls but is excluded from heavily lignified secondary cell walls.

When used in a double-staining protocol with Safranin O, a basic dye, a differential coloration is achieved.[1][2][5] Safranin O has a high affinity for lignified and suberized tissues, staining them in shades of red.[1][2][3] Therefore, in a sequential staining procedure, the unlignified cellulosic and pectin-rich walls will be stained blue by this compound, while the lignified walls will be stained red by Safranin O. This provides a clear and immediate visual distinction between these key tissue types within a plant sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and Safranin O staining protocols as cited in the literature. These values can be adapted depending on the specific plant material and experimental goals.

| Parameter | This compound | Safranin O | Solvent Options | Reference |

| Concentration | 0.5% - 1% | 1% - 2% | Distilled Water, 50-70% Ethanol (B145695), 95% Ethanol | [1][2][5] |

| pH | Acidic (approx. 4.9) | Basic (approx. 10.0) | N/A | [1] |

| Incubation Time | ~10 minutes | Varies (can be up to 2 hours) | N/A | [1] |

Experimental Protocol: this compound and Safranin O Differential Staining

This protocol is adapted for paraffin-embedded plant tissue sections.

Materials:

-

This compound staining solution (1% in 70% ethanol)

-

Safranin O staining solution (1% in 70% ethanol)

-

Ethanol series (70%, 96%, absolute)

-

Xylene

-

Mounting medium (e.g., Roti®-Histokit II)

-

Microscope slides with prepared plant sections

-

Coplin jars or staining dishes

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 15 minutes each to remove paraffin.

-

Transfer slides through an ethanol series to rehydrate the tissue:

-

Absolute ethanol: 10 minutes

-

96% ethanol: 10 minutes

-

70% ethanol: 10 minutes

-

-

-

Staining:

-

Immerse slides in 1% Safranin O in 70% ethanol. The staining time can vary significantly depending on the tissue type and degree of lignification (from a few minutes to 2 hours). It is crucial to monitor this step to avoid over-staining.

-

Briefly rinse the slides in a large volume of 70% ethanol to remove excess Safranin O.

-

Destain and contrast in two changes of 70% ethanol for 5-10 minutes each. This step is critical for achieving the correct differential staining.

-

Immerse slides in 1% this compound in 70% ethanol for 10 minutes.[1]

-

Briefly rinse in a large volume of 96% ethanol.

-

-

Dehydration and Mounting:

-

Dehydrate the sections by passing them through the following series:

-

96% ethanol: 5-10 minutes

-

Absolute ethanol: 10 minutes

-

Absolute ethanol : xylene (1:1): 15 minutes

-

-

Clear the sections in two changes of xylene for 15 minutes each.

-

Mount the coverslip using a suitable mounting medium.

-

-

Observation:

-

Allow the slides to dry.

-

Examine the sections under a light microscope. Unlignified cell walls should appear blue, while lignified cell walls will be stained in various shades of red. Nuclei and protoplasm of secretory tissues may also stain red or pink.[1]

-

Visualizations

Caption: Experimental workflow for this compound and Safranin O staining of plant tissues.

Caption: Logical relationship of differential staining with this compound and Safranin O.

References

- 1. mail.plantintroduction.org [mail.plantintroduction.org]

- 2. Modified staining protocol with Safranin O and this compound for the plant histology | Plant Introduction [plantintroduction.org]

- 3. This compound and basic fuchsin double staining of plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for Mast Cell Identification Using Astra Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are key effector cells in the immune system, playing a critical role in allergic reactions, innate and adaptive immunity, and inflammation. Accurate identification and quantification of mast cells in tissue sections are crucial for studying their physiological and pathological roles. Astra Blue is a copper phthalocyanine (B1677752) dye that provides a reliable and highly selective method for staining mast cells.[1] This document provides detailed application notes and protocols for the use of this compound in mast cell identification.

Principle of Staining

This compound is a cationic dye that binds with high specificity to sulfated glycosaminoglycans, which are major components of mast cell granules.[1] The staining is performed under acidic conditions, which enhances the selectivity for the highly sulfated proteoglycans within mast cell granules, resulting in a distinct blue color. This specificity allows for clear visualization of mast cells with minimal background staining, offering an advantage over less selective dyes.[1][2]

Materials and Reagents

-

Fixative: Carnoy's fluid is recommended for optimal preservation of mast cell granules.[2] 10% neutral buffered formalin can also be used, though it may result in poorer staining of mucosal mast cells.[2][3]

-

This compound Staining Solution:

-

This compound (0.5g)

-

Tartaric acid (2.0g)

-

Distilled water (100 ml)

-

Adjust pH to 0.3 with concentrated hydrochloric acid.

-

-

Acid Fuchsin Counterstain (Optional):

-

Acid Fuchsin (0.25g)

-

1% Hydrochloric acid in 95% ethanol (B145695) (100 ml)

-

-

Dehydrating agents: Graded ethanol series (70%, 95%, 100%)

-

Clearing agent: Xylene

-

Mounting medium: A resinous mounting medium compatible with xylene.

-

Coplin jars or staining dishes

-

Microscope slides and coverslips

-

Light microscope

Experimental Protocol: Staining of Paraffin-Embedded Sections

This protocol outlines the steps for staining mast cells in formalin-fixed, paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

This compound Staining:

-

Stain slides in this compound solution for 30-60 minutes.[1]

-

Rinse briefly in distilled water to remove excess stain.

-

-

Differentiation (Optional but Recommended):

-

Briefly dip the slides in 70% ethanol to remove non-specific background staining.

-

-

Counterstaining (Optional):

-

Dehydration and Clearing:

-

Dehydrate slides through 95% and two changes of 100% ethanol for 3 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Apply a drop of mounting medium to the tissue section and cover with a coverslip.

-

Allow the slides to dry before microscopic examination.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the this compound staining protocol.

References

Application Notes and Protocols: Astra Blue and Safranin O Double Staining Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Astra Blue and Safranin O double staining method is a histological technique primarily utilized for the differential staining of various tissue components. While classically described for botanical specimens to distinguish between cellulose (B213188) and lignin, the principles of this differential staining are highly adaptable for animal tissues. In the context of biomedical research and drug development, a similar and more common combination—Safranin O and Alcian Blue (or Fast Green)—is a cornerstone for the assessment of cartilage health and disease, particularly in preclinical osteoarthritis models.

This document provides detailed application notes and protocols for the Safranin O and a blue counterstain method, with a focus on cartilage histology, a critical component in the evaluation of novel therapeutics for joint diseases. Safranin O, a cationic dye, stoichiometrically binds to the negatively charged proteoglycans in the cartilage extracellular matrix (ECM), staining them a vibrant red. A blue counterstain, such as this compound or the chemically similar and more frequently used Alcian Blue, stains acidic mucosubstances, including less densely packed proteoglycans and other glycosaminoglycans (GAGs), in shades of blue. The resulting color contrast allows for a semi-quantitative assessment of proteoglycan content, where a loss of red Safranin O staining is indicative of cartilage degradation.

Applications in Research and Drug Development

-

Osteoarthritis (OA) Research: This staining is pivotal for the histological assessment of cartilage degradation in animal models of OA. It allows for the visualization and scoring of proteoglycan loss, a key hallmark of the disease.

-

Chondroprotective Drug Efficacy Testing: In preclinical studies, this method is used to evaluate the ability of novel therapeutic agents to prevent or slow down cartilage degradation.

-

Tissue Engineering and Regenerative Medicine: It is used to assess the quality of engineered cartilage tissue by confirming the presence and distribution of proteoglycans.

-

Developmental Biology: The staining can be used to study chondrogenesis (cartilage formation) during embryonic development.

Staining Principles

The differential staining is based on the affinity of the two cationic dyes for different components of the extracellular matrix under specific pH conditions.

-

Safranin O: This red cationic dye has a high affinity for the highly sulfated and densely packed proteoglycans found in healthy cartilage matrix. The intensity of the red staining is directly proportional to the proteoglycan content.

-

This compound / Alcian Blue: These blue copper phthalocyanine (B1677752) dyes also bind to acidic mucopolysaccharides. In a sequential staining protocol, they will stain structures with a lower charge density or different composition of GAGs that are not as strongly stained by Safranin O. In some protocols, a green counterstain like Fast Green is used to stain non-cartilaginous tissue elements, providing a clear contrast.

Quantitative Data Summary

The following tables provide a summary of typical reagent concentrations and incubation times for Safranin O staining of cartilage, often in combination with a counterstain like Fast Green or Alcian Blue.

Table 1: Solution Preparation

| Reagent | Concentration | Solvent |

| Weigert's Iron Hematoxylin | Working Solution (Equal parts A & B) | N/A |

| Safranin O | 0.1% - 1.0% (w/v) | Distilled Water |

| This compound / Alcian Blue | 0.5% - 1.0% (w/v) | 3% Acetic Acid (pH 2.5) |

| Fast Green | 0.05% - 0.25% (w/v) | Distilled Water |

| Acetic Acid Rinse | 1% (v/v) | Distilled Water |

Table 2: Typical Staining Protocol Timings for Paraffin-Embedded Sections

| Step | Reagent | Incubation Time |

| Deparaffinization & Rehydration | Xylene & Ethanol (B145695) Series | Standard procedure |

| Nuclear Staining | Weigert's Iron Hematoxylin | 5-10 minutes |

| Blueing | Running Tap Water | 5-10 minutes |

| Counterstaining | Fast Green or Astra/Alcian Blue | 3-5 minutes |

| Rinsing | 1% Acetic Acid | 10-15 seconds |

| Proteoglycan Staining | Safranin O | 5-10 minutes |

| Dehydration & Clearing | Ethanol & Xylene Series | Standard procedure |

Experimental Protocols

Safranin O and Fast Green Staining Protocol for Cartilage

This is a widely used protocol for the assessment of proteoglycan content in formalin-fixed, paraffin-embedded cartilage sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Fast Green FCF (0.05% w/v in distilled water)

-

Acetic Acid (1% v/v in distilled water)

-

Safranin O (0.1% w/v in distilled water)

-

Graded ethanol series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate sections to distilled water.

-

Stain nuclei: Place slides in freshly prepared Weigert's Iron Hematoxylin working solution for 10 minutes.[1]

-

Wash: Rinse in running tap water for 10 minutes.[1]

-

Counterstain: Stain with 0.05% Fast Green solution for 5 minutes.[1]

-

Rinse: Briefly rinse with 1% acetic acid solution for 10-15 seconds.[1]

-

Stain for proteoglycans: Stain with 0.1% Safranin O solution for 5 minutes.[1]

-

Dehydrate: Dehydrate the sections through 95% ethyl alcohol, followed by absolute ethyl alcohol (2 changes each).[2]

-

Clear: Clear in xylene (2-3 changes).[2]

-

Mount: Mount with a resinous mounting medium.

Expected Results:

-

Cartilage Matrix (Proteoglycans): Orange to Red[2]

-

Nuclei: Black[2]

-

Background/Cytoplasm: Greenish-blue[2]

Safranin O and this compound Staining for Plant Tissues (Modified for potential animal tissue application)

While less common for animal tissues, a protocol for this compound in combination with Safranin O, as used in plant histology, can be adapted. This compound, like Alcian Blue, stains acidic polysaccharides.[3]

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Safranin O (1% w/v in 70% ethanol)

-

This compound (1% w/v in 70% ethanol)

-

Graded ethanol series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate sections to 70% ethanol.

-

Stain with Safranin O: Place slides in 1% Safranin O in 70% ethanol for 1 hour.

-

Rinse: Rinse thoroughly in 70% ethanol.

-

Counterstain with this compound: Stain with 1% this compound in 70% ethanol for 10 minutes.

-

Rinse: Rinse in 96% ethanol.

-

Dehydrate: Complete dehydration in 100% ethanol.

-

Clear: Clear in xylene.

-

Mount: Mount with a resinous mounting medium.

Expected Results (Hypothesized for Cartilage):

-

Dense Cartilage Matrix (Proteoglycans): Red

-

Other Acidic Mucosubstances/Less Dense Matrix: Blue

-

Nuclei: Red

Visualizations

Experimental Workflow

Caption: Workflow for Safranin O and counterstain staining and analysis.

Signaling Pathways in Cartilage Homeostasis and Degradation

Caption: Signaling pathways influencing cartilage extracellular matrix.

References

Application Notes and Protocol for Staining Mucopolysaccharides with Astra Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astra blue is a cationic phthalocyanine (B1677752) dye used in histology for the visualization of acidic polysaccharides. While it is extensively utilized in plant histology to stain cellulose (B213188) and unlignified cell walls, its application in animal tissues is more specialized.[1][2][3] In this context, this compound is primarily employed for the selective staining of sulfated mucopolysaccharides, such as those found in the granules of mast cells.[4][5][6] The staining mechanism relies on the electrostatic interaction between the positively charged dye molecules and the negatively charged acidic groups (sulfate and carboxyl) of the mucopolysaccharides.

For broader applications in staining acidic mucopolysaccharides in animal tissues, Alcian blue is a more commonly used and extensively documented dye.[7][8][9] It is worth noting that some sources suggest that this compound can be substituted with Alcian blue 8GX, indicating a similarity in their staining properties for these applications.[10]

This document provides a detailed protocol for the staining of sulfated mucopolysaccharides in animal tissues using this compound, with a specific focus on mast cells as a prime example. Additionally, it includes information on how staining conditions with the related dye, Alcian blue, can be modulated to differentiate between different types of acidic mucopolysaccharides.

Data Presentation

The selective staining of different types of acidic mucopolysaccharides can be achieved by controlling the pH of the staining solution, as demonstrated with Alcian blue. This principle is also applicable to other cationic dyes like this compound. The following table summarizes the expected staining patterns of different mucopolysaccharides at various pH levels when using Alcian blue, providing a valuable reference for interpreting staining results.

| pH of Staining Solution | Predominantly Stained Mucopolysaccharides | Rationale |

| pH 1.0 | Sulfated mucopolysaccharides (e.g., heparin, chondroitin (B13769445) sulfate) | At this highly acidic pH, only the strongly acidic sulfate (B86663) groups are ionized and available to bind the cationic dye.[7][9] |

| pH 2.5 | Carboxylated and sulfated mucopolysaccharides (e.g., hyaluronic acid, sialomucins, and sulfated mucins) | At a less acidic pH, both weakly acidic carboxyl groups and strongly acidic sulfate groups are ionized, allowing the dye to bind to a broader range of acidic mucopolysaccharides.[7][8] |

Experimental Protocol: this compound Staining for Mast Cell Granules

This protocol is a simplified and reliable method for the selective staining of mast cell granules, which are rich in sulfated mucopolysaccharides.[4][5]

I. Reagent Preparation

-

This compound Staining Solution:

-

Dissolve 0.1 g of this compound (C.I. 48048) in 10 ml of distilled water.

-

In a separate flask, dissolve 2 g of Magnesium Chloride (MgCl₂·6H₂O) and 0.1 g of pararosaniline hydrochloride (C.I. 42500) in 80 ml of 95% ethanol (B145695).

-

Slowly add the this compound solution to the alcoholic mixture while stirring constantly.

-

Add 12 N Hydrochloric Acid (HCl) dropwise until the color of the solution changes from purple to violet, and then to a royal blue. The final pH will be low, enhancing the specificity for sulfated mucopolysaccharides.

-

-

Acid Fuchsin Counterstain (0.0025% w/v):

-

Prepare a stock solution by dissolving 0.25 g of acid fuchsin in 100 ml of 1% (v/v) HCl in 95% ethanol.

-

Prepare the working solution by diluting the stock solution 1:100 in 1% acid ethanol.

-

-

5% Acid Ethanol Rinse:

-

Prepare a 5% (v/v) solution of concentrated HCl in 70% ethanol.

-

II. Staining Procedure

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Staining:

-

Bring the sections to 95% ethanol.

-

Stain in the this compound solution for 30 to 60 minutes.

-

-

Rinsing:

-

Rinse the sections in the 5% acid ethanol solution until excess stain is removed and the background is clear.

-

-

Counterstaining:

-

Counterstain with the acid fuchsin solution for 5 minutes.

-

-

Dehydration and Mounting:

-

Wash in 95% ethanol.

-

Dehydrate through absolute ethanol (2 changes, 2 minutes each).

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a suitable resinous mounting medium.

-

III. Expected Results

-

Mast cell granules: Intense blue

-

Tissue background (e.g., cytoplasm, collagen): Red

-

Nuclei: Red

Visualization of Experimental Workflow

Caption: Workflow for this compound staining of mucopolysaccharides in mast cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound and basic fuchsin double staining of plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simplified method for staining mast cells with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. calpaclab.com [calpaclab.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Special Stains for Mucin: Alcin Blue / PAS, Mucicarmine [leicabiosystems.com]

- 9. Dual staining of some sulfated mucopolysaccharides with alcian blue (pH 1.0) and ruthenium red (pH 2.5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes: Astra Blue in Paraffin-Embedded Tissue Sections

Introduction

Astra Blue is a water-soluble, copper-containing phthalocyanine (B1677752) dye used in histological and botanical staining. It is particularly effective for the selective visualization of acidic polysaccharides. In animal tissues, it is used to stain acidic mucosubstances, such as glycosaminoglycans found in cartilage and connective tissues.[1] In plant histology, this compound is a cornerstone of differential staining techniques, where it vividly colors cellulose (B213188) and unlignified cell walls, providing a stark contrast to lignified structures.[2][3][4]

Principle of Staining

This compound is a cationic (basic) dye that carries a positive charge. It forms electrostatic bonds with anionic (negatively charged) groups present in tissues. The primary targets are the carboxyl and sulfate (B86663) groups of acidic polysaccharides. The specificity for different types of acidic mucins can be modulated by altering the pH of the staining solution, similar to the well-known Alcian Blue stain.[5][6] In plant tissues, it selectively binds to cellulose and pectins in primary cell walls and unlignified secondary walls.[7][8]

Key Applications

-

Plant Biology: Widely used in combination with Safranin O for the differential staining of lignified (red) and unlignified/cellulosic (blue) tissues. This is invaluable for studying wood anatomy, plant development, and pathology.[2][3][9][10]

-

Connective Tissue Research: Stains mucopolysaccharides in cartilage and other connective tissues, aiding in the study of their structure and development.[1]

-

Pathology: Can be used to identify the abnormal deposition of mucins in various disease states, analogous to Alcian Blue staining.[11]

Experimental Protocols

The following protocols are designed for use with formalin-fixed, paraffin-embedded tissue sections. Standard laboratory safety procedures should be followed.

Protocol 1: this compound & Safranin O for Plant Tissues

This is a classic differential staining method to distinguish between lignified and cellulosic tissues.

Materials

-

Deparaffinized and rehydrated tissue sections on slides

-

Safranin O solution (1% w/v in 70% ethanol)

-

Ethanol (B145695) series (70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Resinous mounting medium

Procedure

-

Deparaffinization and Rehydration:

-

Staining:

-

Immerse slides in Safranin O solution for 1 to 2 hours.[2] Note: Staining time may need optimization based on tissue type and thickness.

-

Briefly rinse excess stain with distilled water.

-

Differentiate and dehydrate with 70% ethanol for 5-10 minutes, or until no more large clouds of stain are seen.[2] This step is critical for achieving proper contrast.

-

Immerse slides in This compound solution for 10 minutes.[2]

-

Rinse gently with 70% ethanol, followed by distilled water.

-

-

Dehydration and Mounting:

Expected Results

-

Lignified Tissues (e.g., xylem, sclerenchyma): Red to dark red[4]

-

Unlignified/Cellulosic Tissues (e.g., parenchyma, phloem, collenchyma): Blue[4]

-

Nuclei, Cutinized Structures: May also stain red[4]

Protocol 2: this compound for Acidic Mucosubstances (Animal Tissues)

This protocol uses an acidic solution to selectively stain sulfated and carboxylated mucins. It is analogous to the Alcian Blue pH 2.5 method.

Materials

-

Deparaffinized and rehydrated tissue sections on slides

-

This compound solution (1% w/v in 3% acetic acid, pH adjusted to 2.5)

-

Nuclear Fast Red (Kernechtrot) solution

-

Acetic Acid solution (3%)

-

Ethanol series (70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Resinous mounting medium

Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene, 10 minutes each.

-

Transfer through two changes of 100% ethanol, 5 minutes each.

-

Hydrate in 95% ethanol for 5 minutes.

-

Hydrate in 70% ethanol for 5 minutes.

-

Rinse gently in distilled water.

-

-

Staining:

-

Rinse slides in 3% acetic acid solution for 3 minutes.

-

Immerse slides in This compound (pH 2.5) solution for 30 minutes.

-

Rinse slides in 3% acetic acid solution to remove excess stain.

-

Wash gently in running tap water for 2 minutes, then rinse in distilled water.

-

-

Counterstaining:

-